Methyl 2-((tert-butoxycarbonyl)amino)-3-iodopropanoate Methyl 2-((tert-butoxycarbonyl)amino)-3-iodopropanoate
Brand Name: Vulcanchem
CAS No.: 889670-02-4
VCID: VC2442688
InChI: InChI=1S/C9H16INO4/c1-9(2,3)15-8(13)11-6(5-10)7(12)14-4/h6H,5H2,1-4H3,(H,11,13)
SMILES: CC(C)(C)OC(=O)NC(CI)C(=O)OC
Molecular Formula: C9H16INO4
Molecular Weight: 329.13 g/mol

Methyl 2-((tert-butoxycarbonyl)amino)-3-iodopropanoate

CAS No.: 889670-02-4

Cat. No.: VC2442688

Molecular Formula: C9H16INO4

Molecular Weight: 329.13 g/mol

* For research use only. Not for human or veterinary use.

Methyl 2-((tert-butoxycarbonyl)amino)-3-iodopropanoate - 889670-02-4

Specification

CAS No. 889670-02-4
Molecular Formula C9H16INO4
Molecular Weight 329.13 g/mol
IUPAC Name methyl 3-iodo-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoate
Standard InChI InChI=1S/C9H16INO4/c1-9(2,3)15-8(13)11-6(5-10)7(12)14-4/h6H,5H2,1-4H3,(H,11,13)
Standard InChI Key UGZBFCCHLUWCQI-UHFFFAOYSA-N
SMILES CC(C)(C)OC(=O)NC(CI)C(=O)OC
Canonical SMILES CC(C)(C)OC(=O)NC(CI)C(=O)OC

Introduction

Chemical Identity and Structural Properties

Methyl 2-((tert-butoxycarbonyl)amino)-3-iodopropanoate is a modified amino acid derivative that combines several key functional groups: a protected amino group (via tert-butoxycarbonyl protection), a methyl ester, and an iodo substituent. This unique combination of features makes it particularly useful in various synthetic applications.

Chemical Identifiers

The compound is identified through various systematic nomenclature systems and identifiers, as summarized in Table 1.

Table 1: Chemical Identifiers of Methyl 2-((tert-butoxycarbonyl)amino)-3-iodopropanoate

Identifier TypeValue
CAS Number889670-02-4, 93267-04-0 (stereoisomer)
Molecular FormulaC₉H₁₆INO₄
Molecular Weight329.13 g/mol
IUPAC Namemethyl 3-iodo-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoate
InChI KeyUGZBFCCHLUWCQI-UHFFFAOYSA-N
MDL NumberMFCD20231367, MFCD00216579 (stereoisomer)
SMILESCC(C)(C)OC(=O)NC(CI)C(=O)OC

These identifiers enable precise tracking and referencing of the compound in chemical databases and literature .

Structural Characteristics

The structural features of Methyl 2-((tert-butoxycarbonyl)amino)-3-iodopropanoate include:

  • A central chiral carbon atom

  • A tert-butoxycarbonyl (Boc) protecting group on the amino function

  • A methyl ester group

  • An iodine atom at the 3-position of the propanoate backbone

These structural elements contribute to the compound's reactivity profile and applications in synthetic chemistry. The presence of the iodine atom, in particular, makes this compound valuable as an electrophile in various substitution reactions .

Physical and Chemical Properties

The physical and chemical properties of Methyl 2-((tert-butoxycarbonyl)amino)-3-iodopropanoate are important for understanding its behavior in various chemical reactions and applications.

Physical Properties

The compound exhibits specific physical characteristics as outlined in Table 2.

Table 2: Physical Properties of Methyl 2-((tert-butoxycarbonyl)amino)-3-iodopropanoate

PropertyValueReference
AppearanceWhite to yellow powder
Melting Point49-53°C
Boiling Point356.5°C at 760 mmHg
Density1.551 g/cm³
Flash Point169.4°C
Specific Optical Rotation-3.0° to -5.0° (20°C, 589 nm) (c=2 in methanol)

The compound is typically stored at refrigerated temperatures to maintain stability and prevent degradation of the Boc protecting group over time .

Chemical Reactivity

Methyl 2-((tert-butoxycarbonyl)amino)-3-iodopropanoate participates in various chemical reactions, primarily due to the reactivity of its functional groups:

  • The iodine atom serves as a good leaving group, facilitating nucleophilic substitution reactions

  • The Boc protecting group can be selectively removed under acidic conditions

  • The methyl ester can undergo hydrolysis, transesterification, or reduction

  • The protected amino group can be deprotected to enable further functionalization

These reactivity patterns make the compound particularly useful in multi-step synthetic processes .

Stereochemical Considerations

Methyl 2-((tert-butoxycarbonyl)amino)-3-iodopropanoate contains a stereogenic center at the α-carbon, resulting in distinct stereoisomers with different properties and applications.

Stereoisomers

The compound exists in different stereochemical forms:

  • (R)-Methyl 2-((tert-butoxycarbonyl)amino)-3-iodopropanoate (L-configuration)

  • (S)-Methyl 2-((tert-butoxycarbonyl)amino)-3-iodopropanoate (D-configuration)

  • Racemic mixture (DL-configuration)

The R-isomer (L-configuration) is often preferred in peptide synthesis and pharmaceutical applications due to its natural occurrence in biological systems .

Synthesis and Preparation Methods

Several synthetic routes have been developed for the preparation of Methyl 2-((tert-butoxycarbonyl)amino)-3-iodopropanoate, with variations depending on the desired stereochemical outcome and scale of production.

General Synthetic Approach

The general synthesis typically involves the following key steps:

  • Protection of the amino group of a suitable alanine derivative with a Boc group

  • Introduction of the iodine atom at the β-position

  • Esterification of the carboxylic acid function with methanol

These steps can be performed in different sequences depending on the specific synthetic strategy employed .

Quality Control and Analysis

Quality control of synthesized Methyl 2-((tert-butoxycarbonyl)amino)-3-iodopropanoate typically involves:

  • HPLC analysis to determine purity (typically ≥96.0%)

  • Infrared spectroscopy to confirm structural integrity

  • Melting point determination to verify physical properties

  • Specific optical rotation measurements to assess stereochemical purity

These analytical techniques ensure that the synthesized compound meets the required specifications for research and commercial applications .

Applications in Research and Industry

Methyl 2-((tert-butoxycarbonyl)amino)-3-iodopropanoate finds diverse applications across multiple scientific disciplines and industrial sectors.

Synthetic Chemistry Applications

In synthetic organic chemistry, the compound serves as:

  • A versatile building block for the synthesis of complex organic molecules

  • An intermediate in the preparation of non-natural amino acids

  • A precursor for the introduction of various functional groups via substitution of the iodine atom

  • A key reagent in palladium-catalyzed cross-coupling reactions

These applications leverage the compound's unique reactivity profile and functional group compatibility .

Pharmaceutical Research

In pharmaceutical research, Methyl 2-((tert-butoxycarbonyl)amino)-3-iodopropanoate contributes to:

  • The synthesis of peptide-based drug candidates

  • The preparation of peptidomimetics with enhanced metabolic stability

  • The development of enzyme inhibitors and receptor modulators

  • Structure-activity relationship studies in drug discovery programs

The compound's ability to introduce structural diversity makes it valuable in medicinal chemistry applications aimed at developing novel therapeutic agents .

Hazard TypeClassification
Signal WordWarning
Hazard StatementsH302 - Harmful if swallowed
H315 - Causes skin irritation
H319 - Causes serious eye irritation
H335 - May cause respiratory irritation
Precautionary StatementsP261 - Avoid breathing dust/fume/gas/mist/vapors/spray
P305+P351+P338 - IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing

These hazard classifications necessitate appropriate safety measures during handling and use .

Comparison with Similar Compounds

Methyl 2-((tert-butoxycarbonyl)amino)-3-iodopropanoate belongs to a family of related compounds with variations in structure and reactivity.

Structural Analogs

Several structural analogs exist with different halogen substituents or protecting groups:

  • N-Boc-3-chloro-DL-alanine methyl ester - Contains a chlorine atom instead of iodine

  • N-Boc-alanine methyl ester - Lacks the halogen substituent

  • N-Fmoc-3-iodo-alanine methyl ester - Contains an Fmoc protecting group instead of Boc

These analogs exhibit different reactivity patterns and applications based on their specific structural features.

Comparative Reactivity

The reactivity of Methyl 2-((tert-butoxycarbonyl)amino)-3-iodopropanoate compared to its analogs is summarized in Table 4.

Table 4: Comparative Reactivity of Methyl 2-((tert-butoxycarbonyl)amino)-3-iodopropanoate and Related Compounds

CompoundLeaving Group AbilityNucleophilic Substitution RateStability
N-Boc-3-iodo-alanine methyl esterHighFastModerate
N-Boc-3-chloro-alanine methyl esterMediumModerateHigher
N-Boc-alanine methyl esterNoneN/AHighest

The iodo derivative demonstrates enhanced reactivity in substitution reactions compared to its chloro counterpart, making it particularly valuable in synthetic applications where reactivity is a priority.

Analytical Methods for Characterization

Various analytical techniques are employed for the characterization and quality assessment of Methyl 2-((tert-butoxycarbonyl)amino)-3-iodopropanoate.

Spectroscopic Methods

Spectroscopic techniques provide essential structural information:

  • NMR Spectroscopy: 1H NMR typically shows characteristic signals for the tert-butyl group (δ ~1.4 ppm), methyl ester (δ ~3.7 ppm), and iodo-substituted methylene protons

  • Infrared Spectroscopy: Shows characteristic absorption bands for the carbonyl groups of the ester and carbamate functions

  • Mass Spectrometry: Provides molecular weight confirmation and fragmentation pattern analysis

These techniques collectively enable comprehensive structural characterization .

Chromatographic Methods

Chromatographic techniques are essential for purity assessment:

  • HPLC: Typically employing reverse-phase conditions with UV detection at 210 nm

  • TLC: Using hexane/ethyl acetate solvent systems with visualization by UV or iodine

Commercial samples typically specify HPLC purity of ≥96.0% or higher for research-grade material .

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